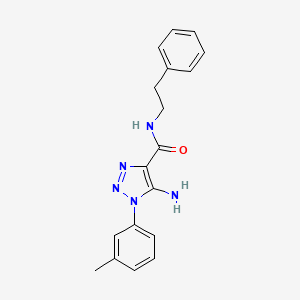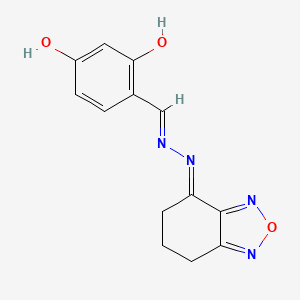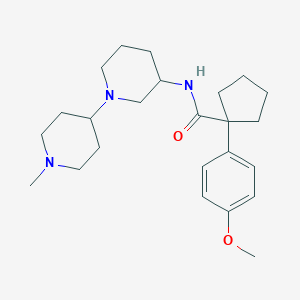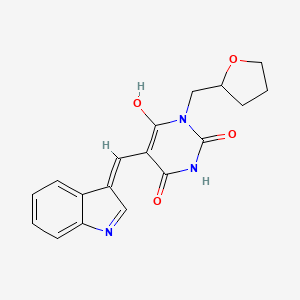
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the family of triazole derivatives. It has been studied extensively in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has not been fully elucidated. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. It is also believed to work by inhibiting the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of several tumor cell lines. In vivo studies have shown that it can reduce the levels of beta-amyloid peptides in the brain, which are involved in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential for use in various scientific research fields. It has shown potential applications in medicine, agriculture, and material science. Another advantage is its relatively simple synthesis method. However, one of the limitations is the lack of information on its mechanism of action. Further research is needed to fully elucidate its mechanism of action.
将来の方向性
There are several future directions for the study of 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is the further elucidation of its mechanism of action. This will help in the development of more effective drugs for the treatment of various diseases. Another direction is the study of its potential use in the development of new materials such as polymers. It can also be studied for its potential use as a herbicide. Further research is needed to fully explore the potential applications of this compound in various scientific research fields.
In conclusion, 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has shown potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has several biochemical and physiological effects. However, further research is needed to fully elucidate its mechanism of action and explore its potential applications in various scientific research fields.
合成法
The synthesis of 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep reaction. The first step involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-methyl-1-phenyl-2-propen-1-one. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-1-phenyl-1,2-dihydropyrazole. The final step involves the reaction of 3-methyl-1-phenyl-1,2-dihydropyrazole with phenethylamine and cyanogen bromide to form 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide.
科学的研究の応用
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use in the development of new materials such as polymers.
特性
IUPAC Name |
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-6-5-9-15(12-13)23-17(19)16(21-22-23)18(24)20-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMWZJNOALMMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)

![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)
![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)
![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)

![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)
![isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5973661.png)
